1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol
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Overview
Description
1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol is a complex organic compound that features a unique structure combining a thieno[3,4-b][1,4]dioxin ring with a tetraoxatridecan-13-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-b][1,4]dioxin core, which can be synthesized from thiophene and 1,4-dioxane . This intermediate is then subjected to further reactions to introduce the tetraoxatridecan-13-ol chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its electronic properties.
Substitution: Substitution reactions can introduce different functional groups onto the thieno[3,4-b][1,4]dioxin ring or the tetraoxatridecan-13-ol chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol involves its ability to form conjugated systems, which can conduct electricity. This property is due to the presence of the thieno[3,4-b][1,4]dioxin ring, which allows for delocalization of electrons. The compound can interact with various molecular targets and pathways, depending on its functionalization and application.
Comparison with Similar Compounds
Similar Compounds
3,4-Ethylenedioxythiophene (EDOT): A simpler compound with similar electronic properties, used in the synthesis of conductive polymers.
3,4-Ethylenedithiothiophene (EDTT): Another related compound with sulfur atoms in the ring, offering different electronic characteristics.
Uniqueness
1-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)-2,5,8,11-tetraoxatridecan-13-ol is unique due to its extended tetraoxatridecan-13-ol chain, which provides additional functionalization possibilities and enhances its solubility and processability in various solvents. This makes it particularly valuable for applications requiring flexible and biocompatible materials.
Properties
Molecular Formula |
C15H24O7S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C15H24O7S/c16-1-2-17-3-4-18-5-6-19-7-8-20-9-13-10-21-14-11-23-12-15(14)22-13/h11-13,16H,1-10H2 |
InChI Key |
OIENTYZXXVEBIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CSC=C2O1)COCCOCCOCCOCCO |
Origin of Product |
United States |
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